32a-Glycine-calcitonin (Salmon)
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Overview
Description
32a-Glycine-calcitonin (Salmon): is a synthetic peptide derived from salmon calcitonin, a hormone known for its role in calcium and bone metabolism. This compound is a modified form of calcitonin, where glycine is incorporated at the 32nd position of the amino acid sequence. Salmon calcitonin is widely used in the treatment of metabolic bone diseases such as osteoporosis, Paget’s disease, and hypercalcemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 32a-Glycine-calcitonin (Salmon) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The incorporation of glycine at the 32nd position is achieved through specific coupling reactions. The peptide chain is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of 32a-Glycine-calcitonin (Salmon) typically involves recombinant DNA technology. This method uses genetically engineered microorganisms to produce the peptide in large quantities. The process includes the fermentation of the microorganisms, extraction, and purification of the peptide. The final product is then formulated for various therapeutic applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 32a-Glycine-calcitonin (Salmon) can undergo oxidation reactions, particularly at the methionine residues, leading to the formation of sulfoxides.
Reduction: Reduction reactions can reverse the oxidation of methionine residues, restoring the peptide’s original structure.
Substitution: The peptide can undergo substitution reactions, where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Restored methionine residues.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Chemistry: 32a-Glycine-calcitonin (Salmon) is used in the study of peptide synthesis and modification techniques. It serves as a model compound for developing new synthetic methods and understanding peptide behavior under various conditions .
Biology: In biological research, this compound is used to study the mechanisms of hormone action and receptor interactions. It helps in understanding the role of calcitonin in calcium homeostasis and bone metabolism .
Medicine: Clinically, 32a-Glycine-calcitonin (Salmon) is used in the treatment of osteoporosis, Paget’s disease, and hypercalcemia. It is also being investigated for its potential in treating osteoarthritis and other bone-related disorders .
Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic formulations and drug delivery systems. It is also employed in quality control and analytical methods for peptide drugs .
Mechanism of Action
32a-Glycine-calcitonin (Salmon) exerts its effects by binding to the calcitonin receptor, primarily found in osteoclasts. This binding inhibits osteoclast activity, reducing bone resorption and lowering blood calcium levels. The interaction with the receptor also enhances the production of vitamin D-producing enzymes, leading to greater calcium retention and improved bone density .
Comparison with Similar Compounds
Human Calcitonin: A peptide hormone with a similar structure but different amino acid sequence, used in the treatment of similar conditions.
Porcine Calcitonin: Derived from pigs, this peptide has similar biological activity but is less commonly used.
Eel Calcitonin: Another variant with a different amino acid sequence, known for its high potency.
Uniqueness: 32a-Glycine-calcitonin (Salmon) is unique due to the incorporation of glycine at the 32nd position, which enhances its stability and bioactivity. This modification makes it more effective in therapeutic applications compared to other calcitonin variants .
Properties
CAS No. |
115472-96-3 |
---|---|
Molecular Formula |
C147H242N44O50S2 |
Molecular Weight |
3489.931 |
InChI |
InChI=1S/C147H242N44O50S2/c1-66(2)45-87(177-141(236)112(71(11)12)185-137(232)100-64-243-242-63-80(150)118(213)180-97(60-193)135(230)176-93(52-105(153)204)132(227)174-91(49-70(9)10)130(225)182-99(62-195)136(231)189-116(75(16)199)144(239)183-100)119(214)159-55-107(206)164-81(25-18-20-40-148)121(216)171-90(48-69(7)8)129(224)181-98(61-194)134(229)169-84(34-37-103(151)202)123(218)167-86(36-39-110(209)210)124(219)173-89(47-68(5)6)128(223)175-92(51-78-54-157-65-163-78)131(226)166-82(26-19-21-41-149)122(217)172-88(46-67(3)4)127(222)168-85(35-38-104(152)203)126(221)188-115(74(15)198)143(238)179-95(50-77-30-32-79(201)33-31-77)145(240)190-43-24-29-102(190)139(234)170-83(27-22-42-158-147(155)156)125(220)187-114(73(14)197)142(237)178-94(53-106(154)205)133(228)186-113(72(13)196)140(235)161-56-108(207)165-96(59-192)120(215)160-57-109(208)184-117(76(17)200)146(241)191-44-23-28-101(191)138(233)162-58-111(211)212/h30-33,54,65-76,80-102,112-117,192-201H,18-29,34-53,55-64,148-150H2,1-17H3,(H2,151,202)(H2,152,203)(H2,153,204)(H2,154,205)(H,157,163)(H,159,214)(H,160,215)(H,161,235)(H,162,233)(H,164,206)(H,165,207)(H,166,226)(H,167,218)(H,168,222)(H,169,229)(H,170,234)(H,171,216)(H,172,217)(H,173,219)(H,174,227)(H,175,223)(H,176,230)(H,177,236)(H,178,237)(H,179,238)(H,180,213)(H,181,224)(H,182,225)(H,183,239)(H,184,208)(H,185,232)(H,186,228)(H,187,220)(H,188,221)(H,189,231)(H,209,210)(H,211,212)(H4,155,156,158)/t72-,73-,74-,75-,76-,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,112+,113+,114+,115+,116+,117+/m1/s1 |
InChI Key |
FLCBPICONBSRJW-QXKJFSBZSA-N |
SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NCC(=O)O)C(C)O)CO |
Synonyms |
1,2-Dithia-5,8,11,14,17,20-hexaazacyclotricosane Cyclic Peptide deriv.; USP Calcitonin Related Compound B; |
Origin of Product |
United States |
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